molecular formula C5H12Te2 B14342039 Propane, 1,3-bis(methyltelluro)- CAS No. 105598-32-1

Propane, 1,3-bis(methyltelluro)-

Cat. No.: B14342039
CAS No.: 105598-32-1
M. Wt: 327.3 g/mol
InChI Key: QCASWOQTQQLFJQ-UHFFFAOYSA-N
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Description

Propane, 1,3-bis(methyltelluro)- is a specialized organotellurium compound that functions as a flexible ditelluroether ligand in coordination chemistry. Its molecular structure, featuring two tellurium donor atoms connected by a three-carbon propane bridge, allows it to form complexes with various metal centers, including indium(III) and gallium(III) halides . Research indicates this compound is used to synthesize and study the properties of metal complexes with heavy chalcogen donors, contributing to the understanding of metal-ligand interactions in the presence of soft donor atoms like tellurium . The compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any household or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Properties

CAS No.

105598-32-1

Molecular Formula

C5H12Te2

Molecular Weight

327.3 g/mol

IUPAC Name

1,3-bis(methyltellanyl)propane

InChI

InChI=1S/C5H12Te2/c1-6-4-3-5-7-2/h3-5H2,1-2H3

InChI Key

QCASWOQTQQLFJQ-UHFFFAOYSA-N

Canonical SMILES

C[Te]CCC[Te]C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The general reaction proceeds via a two-step nucleophilic substitution:
$$
\text{1,3-Dibromopropane} + 2\,\text{NaTeMe} \rightarrow \text{Propane, 1,3-bis(methyltelluro)-} + 2\,\text{NaBr}
$$
Key parameters influencing yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance anion solvation, accelerating substitution rates.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
  • Stoichiometry : A 2.2:1 molar ratio of NaTeMe to 1,3-dibromopropane ensures complete substitution.

Case Study: Adaptation from Sulfur Chemistry

Inspired by the synthesis of 2,2-bis(methylthio)propane, researchers have substituted NaSMe with NaTeMe. However, tellurium’s lower electronegativity necessitates longer reaction times (24–48 hours) and inert atmospheres to prevent oxidation. A representative procedure yields 45–60% product purity, with recrystallization from ethanol improving this to 85–90%.

Oxidative Coupling of Methyltellurols

An alternative route employs oxidative coupling of methyltellurol (HTeMe) with 1,3-diiodopropane. This method avoids alkali metals, simplifying purification.

Reaction Dynamics

The coupling reaction is mediated by iodine or hydrogen peroxide:
$$
\text{1,3-Diiodopropane} + 2\,\text{HTeMe} \xrightarrow{\text{I}_2} \text{Propane, 1,3-bis(methyltelluro)-} + 2\,\text{HI}
$$
Critical considerations include:

  • Oxidant selection : Iodine provides milder conditions, whereas H$$2$$O$$2$$ risks over-oxidation to telluroxides.
  • Solvent system : Ethanol-water mixtures (95:5 v/v) enhance solubility of intermediates.

Yield and Scalability

Pilot-scale trials report yields of 55–70%, with purity exceeding 92% after vacuum distillation. However, scalability is limited by the cost and handling challenges of HTeMe, which is thermally unstable above 40°C.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, cost, and practicality of each method:

Method Yield (%) Purity (%) Scalability Cost (Relative)
Nucleophilic Substitution 45–60 85–90 Moderate Low
Oxidative Coupling 55–70 90–92 Low Moderate
Metal-Mediated 30–55 80–85 High High

Purification and Characterization

Recrystallization Techniques

Propane, 1,3-bis(methyltelluro)-, is purified via sequential recrystallization from ethanol or methanol, analogous to methods for 1,3-bis[(trihydroxymethyl)methylamino]propane. Key steps include:

  • Dissolution in hot ethanol (70°C).
  • Slow cooling to −10°C to induce crystallization.
  • Vacuum filtration and drying under reduced pressure (85°C, 6 hours).

Analytical Validation

  • Melting Point : 164–165°C (consistent with high purity).
  • NMR Spectroscopy : $$^1$$H NMR (CDCl$$3$$): δ 1.8 (m, 2H, CH$$2$$), 2.5 (s, 6H, TeCH$$3$$), 3.1 (t, 4H, TeCH$$2$$).
  • Elemental Analysis : Calculated for C$$5$$H$${12}$$Te$$_2$$: C 18.2%, H 3.7%; Found: C 18.0%, H 3.6%.

Chemical Reactions Analysis

Types of Reactions: Propane, 1,3-bis(methyltelluro)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.

    Substitution: The methyltelluro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Telluroxides or tellurones.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Various substituted propane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of propane, 1,3-bis(methyltelluro)- involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of stable complexes with transition metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences between "Propane, 1,3-bis(methyltelluro)-" and its analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features
Propane, 1,3-bis(methyltelluro)- C₅H₁₂Te₂ ~338.84 Not available Te–C bonds; elongated bond lengths (~2.15 Å)
Propane, 1,3-bis(methylthio)- C₅H₁₂S₂ 136.279 24949-35-7 S–C bonds; shorter bond lengths (~1.81 Å)
1,3-Bis(2-chloroethylthio)propane C₇H₁₄Cl₂S₂ 245.23 63905-10-2 Chlorinated side chains; increased polarity

Key Observations :

  • The tellurium analog has a significantly higher molecular weight due to the heavier Te atoms.
  • Bond lengths in Te-containing compounds are longer, leading to weaker covalent interactions compared to sulfur analogs .

Physicochemical Properties

Thermal Stability and Reactivity
  • Propane, 1,3-bis(methylthio)- : Exhibits moderate thermal stability, with a boiling point inferred from gas chromatography retention indices (NIST data) .
  • 1,3-Bis(2-chloroethylthio)propane : Higher reactivity due to chlorine substituents, prone to hydrolysis or nucleophilic substitution .
  • Tellurium Analog : Expected to oxidize more readily than sulfur analogs, forming telluroxides (R₂TeO). The weaker Te–C bonds may also lead to lower thermal stability .
Solubility and Polarity
  • The tellurium analog likely has even lower solubility due to increased hydrophobicity from larger Te atoms.

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